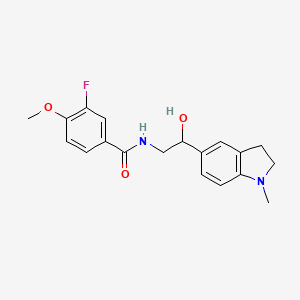
3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a target for further research in the field of drug discovery.
作用機序
The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide exhibits potent inhibitory activity against certain enzymes, which may have a variety of biochemical and physiological effects. For example, inhibition of histone deacetylases may lead to alterations in gene expression, which could potentially result in changes in cell behavior and function.
実験室実験の利点と制限
The advantages of using 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide in lab experiments include its potent inhibitory activity against certain enzymes, as well as its potential applications in the development of therapeutic agents. However, limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
Future research on 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the development of therapeutic agents. Additionally, studies could investigate the potential use of this compound in combination with other drugs to enhance its biological activity. Finally, research could explore the potential of this compound as a tool for studying the role of enzymes in various biological processes.
合成法
The synthesis of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-fluoro-4-methoxybenzoic acid, which is first converted into its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide in the presence of a base such as triethylamine to yield the final product.
科学的研究の応用
Research on 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide has primarily focused on its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of enzyme inhibitors as therapeutic agents. Additionally, this compound has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWNXIDIILGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)
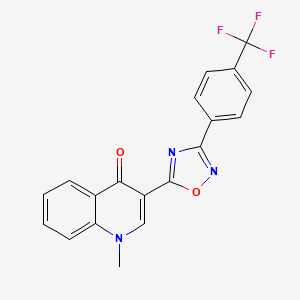


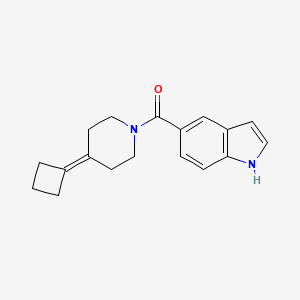
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2898696.png)
![(2E)-2-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2898697.png)
![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)



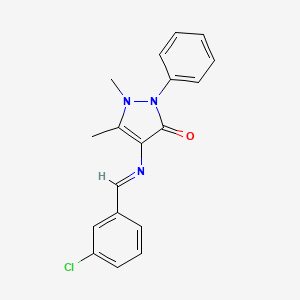
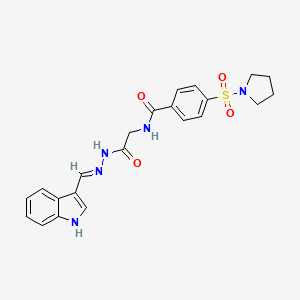
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2898709.png)